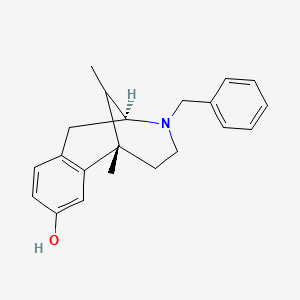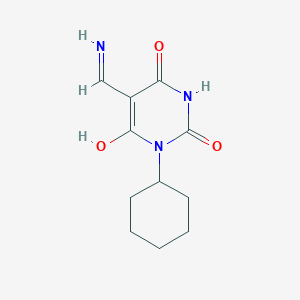
1-Cyclohexyl-6-hydroxy-5-methanimidoylpyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclohexyl-6-hydroxy-5-methanimidoylpyrimidine-2,4-dione is a heterocyclic compound with a unique structure that includes a cyclohexyl group, a hydroxyl group, and a methanimidoyl group attached to a pyrimidine-2,4-dione core
Métodos De Preparación
The synthesis of 1-Cyclohexyl-6-hydroxy-5-methanimidoylpyrimidine-2,4-dione typically involves the following steps:
Cyclization Reaction: The initial step involves the cyclization of appropriate precursors to form the pyrimidine-2,4-dione core. This can be achieved through the reaction of urea or thiourea with diketones or ketoesters under acidic or basic conditions.
Introduction of Cyclohexyl Group: The cyclohexyl group can be introduced via alkylation reactions using cyclohexyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Hydroxylation: The hydroxyl group can be introduced through hydroxylation reactions using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Methanimidoylation: The methanimidoyl group can be introduced through the reaction of the hydroxylated intermediate with formamide or formamidine under dehydrating conditions.
Industrial production methods may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
1-Cyclohexyl-6-hydroxy-5-methanimidoylpyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl or methanimidoyl groups are replaced by other functional groups using reagents such as alkyl halides or acyl chlorides.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various solvents such as ethanol, methanol, or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Cyclohexyl-6-hydroxy-5-methanimidoylpyrimidine-2,4-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as enzyme inhibitors or receptor modulators.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which 1-Cyclohexyl-6-hydroxy-5-methanimidoylpyrimidine-2,4-dione exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. Alternatively, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways. The exact mechanism of action depends on the specific application and target.
Comparación Con Compuestos Similares
1-Cyclohexyl-6-hydroxy-5-methanimidoylpyrimidine-2,4-dione can be compared with other similar compounds, such as:
1-Cyclohexyl-6-hydroxy-1,2,3,4-tetrahydropyrimidine-2,4-dione: This compound has a similar structure but lacks the methanimidoyl group, which may result in different chemical and biological properties.
1-Cyclohexyl-5,6-dihydro-2,4(1H,3H)-pyrimidinedione: This compound also has a similar structure but lacks the hydroxyl and methanimidoyl groups, which may affect its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
84941-33-3 |
|---|---|
Fórmula molecular |
C11H15N3O3 |
Peso molecular |
237.25 g/mol |
Nombre IUPAC |
1-cyclohexyl-6-hydroxy-5-methanimidoylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H15N3O3/c12-6-8-9(15)13-11(17)14(10(8)16)7-4-2-1-3-5-7/h6-7,12,16H,1-5H2,(H,13,15,17) |
Clave InChI |
AVCZBOBMUSBVLR-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)N2C(=C(C(=O)NC2=O)C=N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


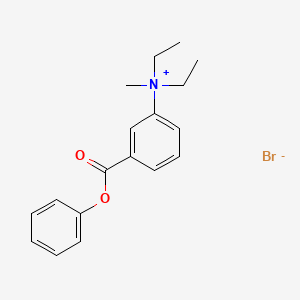
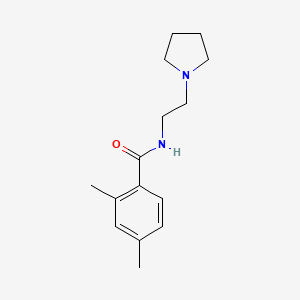
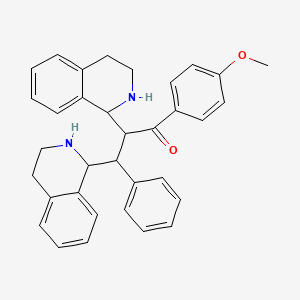

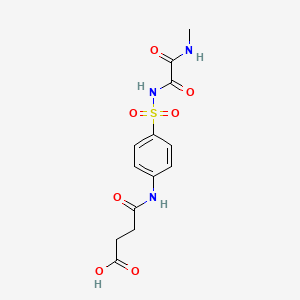

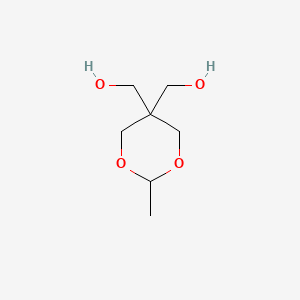

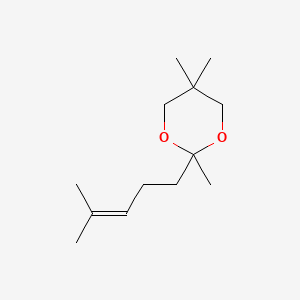
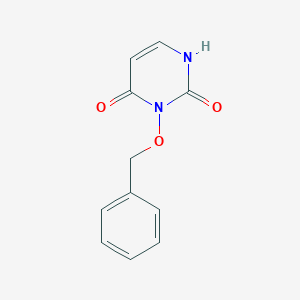
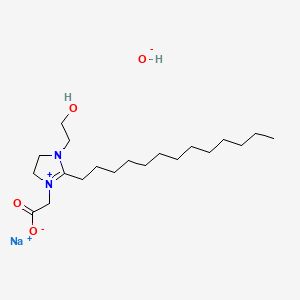
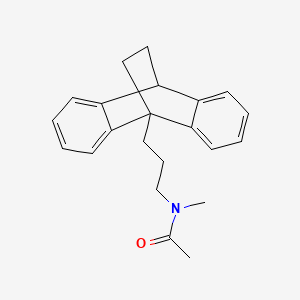
![1-Propanesulfonic acid, 2-hydroxy-3-[3-(trihydroxysilyl)propoxy]-](/img/structure/B13771039.png)
